A Technical Guide to trans-4-(Boc-amino)-3-methoxypiperidine: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to trans-4-(Boc-amino)-3-methoxypiperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. Their conformational flexibility and ability to present substituents in well-defined three-dimensional space make them invaluable scaffolds for interacting with biological targets. Within this class, trans-4-(Boc-amino)-3-methoxypiperidine (CAS Number: 1033748-33-2 ) is a key building block, offering orthogonal protecting groups and a specific stereochemical arrangement that is crucial for the synthesis of complex drug candidates.[1]
This technical guide provides an in-depth overview of trans-4-(Boc-amino)-3-methoxypiperidine, focusing on its synthesis, analytical characterization, and applications in the development of novel therapeutics. The strategic placement of a methoxy group at the 3-position and a Boc-protected amine at the 4-position in a trans configuration provides a unique structural motif for exploring chemical space in drug design.
Physicochemical Properties
A summary of the key physicochemical properties of trans-4-(Boc-amino)-3-methoxypiperidine is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1033748-33-2 | |
| Molecular Formula | C₁₁H₂₂N₂O₃ | |
| Molecular Weight | 230.31 g/mol | |
| Appearance | Solid | |
| InChI Key | BSSCFNOPCQQJAZ-RKDXNWHRSA-N | |
| SMILES | CO[C@H]1NC(OC(C)(C)C)=O |
Synthesis of trans-4-(Boc-amino)-3-methoxypiperidine
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for trans-4-(Boc-amino)-3-methoxypiperidine.
Step-by-Step Methodology
Part 1: Synthesis of the trans-4-Amino-3-hydroxypiperidine Precursor
This part of the synthesis is based on the work of Veselov et al., who developed a regio- and stereoselective method for the synthesis of trans-4-amino-3-hydroxypiperidines.[2][3]
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Regio- and Stereoselective Amination of N-benzyl-3,4-epoxypiperidine:
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Rationale: The key to establishing the desired trans-stereochemistry is the stereoselective opening of an epoxide precursor. The use of a Lewis acid like lithium perchlorate activates the epoxide ring, favoring a nucleophilic attack at the C4 position, leading to the trans-amino alcohol.
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Protocol:
-
Dissolve enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine in acetonitrile.
-
Add a source of ammonia (e.g., a solution of ammonia in methanol or bubbling ammonia gas) and lithium perchlorate (LiClO₄).
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Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the resulting trans-4-amino-1-benzyl-3-hydroxypiperidine by column chromatography.
-
-
-
Debenzylation to Yield trans-4-Amino-3-hydroxypiperidine:
-
Rationale: The N-benzyl protecting group can be efficiently removed via catalytic hydrogenation, yielding the free secondary amine of the piperidine ring.
-
Protocol:
-
Dissolve the trans-4-amino-1-benzyl-3-hydroxypiperidine in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain trans-4-amino-3-hydroxypiperidine.[2]
-
-
Part 2: Final Product Formation
-
Boc Protection of the Amino Group:
-
Rationale: The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4][] The protection of the primary amine at the 4-position is achieved using di-tert-butyl dicarbonate ((Boc)₂O).
-
Protocol:
-
Dissolve trans-4-amino-3-hydroxypiperidine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N), to scavenge the acid formed during the reaction.
-
Cool the mixture to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up and purify the resulting trans-4-(Boc-amino)-3-hydroxypiperidine by column chromatography.[6]
-
-
-
O-Methylation of the Hydroxyl Group:
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Rationale: The final step is the methylation of the hydroxyl group. A common and effective method is the use of a strong base to deprotonate the alcohol, followed by reaction with a methylating agent.
-
Protocol:
-
Dissolve trans-4-(Boc-amino)-3-hydroxypiperidine in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.
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After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (MeI), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and perform an extractive work-up.
-
Purify the crude product by column chromatography to yield the final product, trans-4-(Boc-amino)-3-methoxypiperidine.
-
-
Analytical Characterization
Due to the nature of this compound as a specialized building block, publicly available, detailed analytical data is scarce.[7] However, a comprehensive characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique would be used to confirm the presence of all protons and their connectivity. Key signals would include the singlet for the Boc group protons (around 1.4 ppm), the singlet for the methoxy group protons (around 3.3 ppm), and the multiplets for the piperidine ring protons. The coupling constants between the protons at C3 and C4 would be crucial for confirming the trans stereochemistry.
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¹³C NMR: This would confirm the presence of all 11 carbon atoms in the molecule. Characteristic signals would include those for the carbonyl and quaternary carbons of the Boc group (around 155 ppm and 80 ppm, respectively), the methoxy carbon (around 56 ppm), and the carbons of the piperidine ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 231.17. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[8]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy would show characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C-O stretch of the ether (around 1070-1150 cm⁻¹).
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC) would be used to determine the purity of the synthesized compound.
-
Applications in Drug Discovery and Development
trans-4-(Boc-amino)-3-methoxypiperidine is a valuable building block for the synthesis of complex molecules in drug discovery programs. The Boc-protected amine allows for selective functionalization of the piperidine nitrogen, while the methoxy group can influence the compound's polarity, metabolic stability, and binding interactions with target proteins.
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As a Scaffold for Muscarinic M3 Receptor Antagonists: Substituted aminopiperidines are key components of antagonists for the muscarinic M3 receptor. These antagonists have therapeutic potential in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1]
-
Intermediate in the Synthesis of Somatostatin Receptor Agonists: A Japanese patent (WO2015046482A1) lists the CAS number for trans-4-(Boc-amino)-3-methoxypiperidine as a reactant in the synthesis of novel compounds with somatostatin receptor agonist activity. Somatostatin receptor agonists are used in the treatment of various endocrine disorders and tumors.
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Building Block for Novel CNS-Active Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). The specific substitution pattern of trans-4-(Boc-amino)-3-methoxypiperidine can be utilized to develop novel ligands for various CNS receptors and transporters.
-
In the Development of Antiviral and Antibacterial Agents: The aminopiperidine motif has been incorporated into molecules with antiviral (e.g., CCR5 antagonists for HIV) and antibacterial properties.[9] The unique stereochemistry and functionalization of the title compound make it an attractive starting material for the synthesis of new antimicrobial agents.
Conclusion
References
- Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
-
Grishina, G. V., Veselov, I. S., Nelyubina, Y., & Zefirov, N. S. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. ARKIVOC, 2011(10), 107-117. Available at: [Link]
- Google Patents. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. CN103848777A.
-
ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]
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Veselov, I. S., Trushkov, I. V., Zefirov, N. S., & Grishina, G. V. (2010). ChemInform Abstract: trans-4-Amino-3-hydroxypiperidines. Regio- and Stereoselective Synthesis. ChemInform, 41(9). Available at: [Link]
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ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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RSC Publishing. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Available at: [Link]
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- Google Patents. (2001). 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. FR2802206A1.
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]
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PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Available at: [Link]
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YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Available at: [Link]
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PubChem. (n.d.). 1-Boc-3-Aminopiperidine. Available at: [Link]
- Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
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RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]
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PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]
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Scientific Laboratory Supplies. (n.d.). 4-(N-Boc-amino)piperidine, 96%. Available at: [Link]
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ChemBK. (n.d.). trans-4-AMino-1-Boc-3-Methoxypiperidine. Available at: [Link]
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